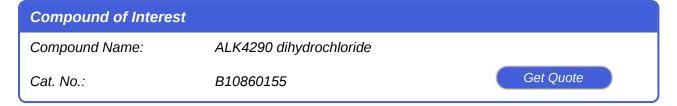


ALK4290 dihydrochloride combination therapy studies

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An Objective Comparison of **ALK4290 Dihydrochloride** and Other Targeted Therapies in Clinical Development

In the landscape of targeted therapies, researchers often seek compounds with the potential for synergistic effects in combination regimens. This guide provides a comparative overview of **ALK4290 dihydrochloride** and, as a pertinent alternative in the oncology space, TP-0903 (dubermatinib), based on available preclinical and clinical study data. While ALK4290 has been primarily investigated for age-related macular degeneration, TP-0903 has been the subject of extensive cancer combination therapy research.

ALK4290 Dihydrochloride (AKST4290)

ALK4290 is an orally administered inhibitor of C-C chemokine receptor type 3 (CCR3).[1][2] Its mechanism of action involves blocking the activity of eotaxin, an immunomodulatory protein that increases with age and is implicated in inflammatory and neovascular processes.[2]

Clinical Studies in Wet Age-Related Macular Degeneration (wAMD)

Clinical trials have evaluated ALK4290 as a monotherapy for wAMD. Two Phase 2a studies, AKST4290-201 (for treatment-naïve wAMD) and AKST4290-202 (for wAMD refractory to anti-VEGF therapy), have reported safety and efficacy data.[2]

Data Presentation: ALK4290 in wAMD



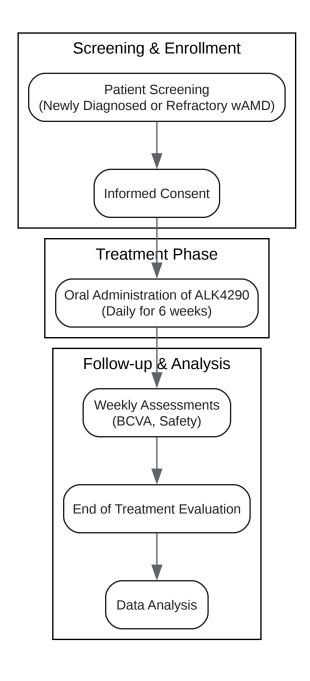
Study	Patient Population	Treatment	Key Outcomes
AKST4290-201	Newly diagnosed wAMD	800 mg ALK4290 daily for 6 weeks	Mean improvement in Best-Corrected Visual Acuity (BCVA) of +7.0 letters; 82.8% of patients had stable or improved BCVA.[3]
AKST4290-202	Refractory wAMD	400 mg ALK4290 twice daily for 6 weeks	Mean BCVA improvement of +2 letters from baseline; 72% of subjects maintained or improved their BCVA. [1]

Experimental Protocols: Phase 2a wAMD Studies

The studies were prospective, multicenter, open-label trials.[3] Patients self-administered AKST4290 orally.[3] The primary endpoint was the mean change in BCVA from baseline to the end of the treatment period.[3] Safety and tolerability were also assessed.[1][3]

Mandatory Visualization: ALK4290 wAMD Study Workflow





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Caption: Workflow of Phase 2a clinical trials for ALK4290 in wAMD.

TP-0903 (Dubermatinib): An Alternative in Combination Cancer Therapy

TP-0903, also known as dubermatinib, is a potent and selective inhibitor of the AXL receptor tyrosine kinase.[4][5] AXL is a key driver of tumor cell plasticity, therapy resistance, and



metastasis.[6][7] TP-0903 has shown promise in preclinical and clinical studies, particularly in combination with other anticancer agents.

Combination Therapy Studies in Pancreatic Cancer

Preclinical studies have demonstrated that TP-0903, alone or in combination with gemcitabine and/or an anti-PD1 antibody, has anti-tumor and anti-metastatic effects in mouse models of pancreatic ductal adenocarcinoma (PDA), leading to increased survival.[6][7]

Data Presentation: TP-0903 in Pancreatic Cancer (Preclinical)

Treatment Group	Median Survival (days)	Tumor Weight Reduction
Vehicle	72	-
TP-0903	78	Significant
Gemcitabine	89.5	Significant
TP-0903 + Gemcitabine	92.5	More effective than gemcitabine alone

Data from orthotopic KPfC mouse model.[7]

Experimental Protocols: Pancreatic Cancer Mouse Model

Orthotopic implantation of KPfC or KPC cancer cells into C57BL/6 mice was performed.[7][8] Treatment was initiated 7-10 days post-injection.[7][8] Dosages included TP-0903 (25 mg/kg, oral gavage), gemcitabine (25 mg/kg, intraperitoneal), and anti-PD1 antibody (5 mg/kg, intraperitoneal).[7][8]

Combination Therapy Studies in Acute Myeloid Leukemia (AML)

A phase 1b/2 clinical trial (NCT03013998) is evaluating TP-0903 in combination with decitabine for newly diagnosed AML patients aged 60 years or older with TP53 mutations and/or complex karyotypes.[9]





Data Presentation: TP-0903 + Decitabine in AML (Phase 1b)

Response	Percentage of Patients
Complete Remission (CR) / CR with incomplete hematologic recovery (CRh) / CR with incomplete platelet recovery (CRi)	37.5%
Minimal Residual Disease (MRD) Negative Status (among CR/CRh/CRi)	66%
Morphologic Leukemia-Free State (MLFS)	6%
Stable Disease	37.5%

Initial results from dose level 1.[9]

Experimental Protocols: AML Phase 1b/2 Study

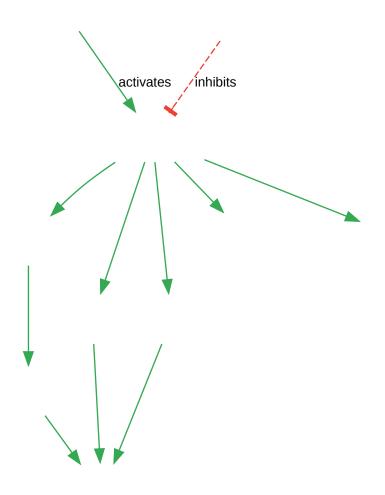
Patients in the phase 1b portion received TP-0903 (37 mg/day) orally for 21 days of a 28-day cycle, in combination with intravenous decitabine (20 mg/m²) for the first 10 days.[9]

Combination Therapy Studies in Chronic Lymphocytic Leukemia (CLL)

A Phase 1/2 study (NCT03572634) is investigating TP-0903 as a monotherapy and in combination with ibrutinib in patients with previously treated CLL.[10] In the combination arm, patients receive a starting dose of 20 mg of TP-0903 orally once daily, along with their prior stable dose of ibrutinib.[10]

Mandatory Visualization: AXL Signaling Pathway and TP-0903 Inhibition



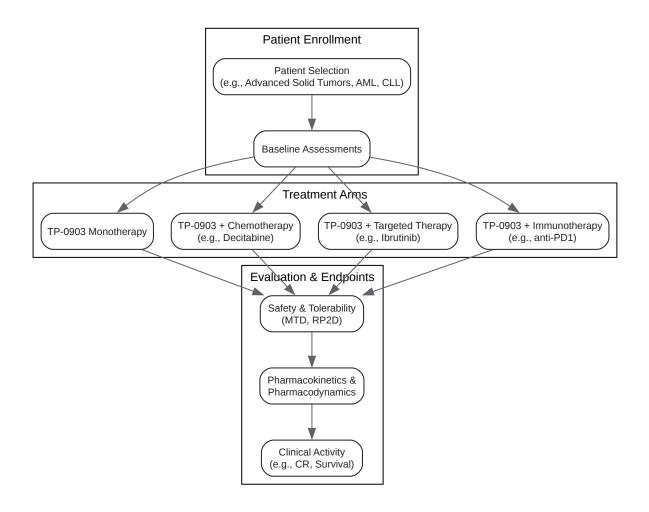


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Caption: AXL signaling pathway and the inhibitory action of TP-0903.

Mandatory Visualization: TP-0903 Combination Therapy Trial Workflow





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Caption: Generalized workflow for TP-0903 combination therapy clinical trials.

Comparison and Conclusion

The available data indicates that ALK4290 and TP-0903 are distinct therapeutic agents investigated for different indications. ALK4290 has shown potential as an oral monotherapy for wAMD, a disease driven by inflammation and neovascularization. In contrast, TP-0903 is a



kinase inhibitor with a clear rationale for use in combination therapies for various cancers, where it targets the AXL pathway to overcome drug resistance and inhibit metastasis.

For researchers in oncology, the preclinical and early clinical data for TP-0903 in combination with chemotherapy, targeted therapy, and immunotherapy suggest a promising avenue for further investigation. The ability of TP-0903 to sensitize tumors to other treatments highlights its potential to improve outcomes in difficult-to-treat cancers. Future studies will be crucial to fully elucidate the efficacy and safety of these combination regimens in larger patient populations.

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